molecular formula C18H21N3O2S2 B6528447 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide CAS No. 946210-63-5

2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide

Cat. No. B6528447
CAS RN: 946210-63-5
M. Wt: 375.5 g/mol
InChI Key: OLBXUMDLPBZREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents. It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Advantages and Limitations for Lab Experiments

2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide has several advantages for lab experiments. First, this compound is a highly stable compound, which makes it an ideal compound for use in lab experiments. Additionally, this compound is a highly versatile compound, which allows it to be used in a variety of different experiments. Finally, this compound is relatively easy to synthesize, which makes it a cost-effective compound for use in lab experiments.
However, there are several limitations to using this compound in lab experiments. First, this compound is not a naturally occurring compound, which means that it must be synthesized in the lab. Additionally, this compound is not always as effective as other compounds, which can limit its usefulness in certain experiments. Finally, this compound may have adverse effects on the body, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide. First, further research could be done to better understand the biochemical and physiological effects of this compound on the body. Additionally, further research could be done to explore the potential applications of this compound in drug discovery and development. Finally, further research could be done to explore the potential uses of this compound in other applications, such as environmental studies and food safety.

Synthesis Methods

2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide is synthesized from a variety of starting materials, including cyclopentylacetamide, 4-phenyl-1,3-thiazol-2-ylsulfanylacetamide, and sodium hydroxide. The cyclopentylacetamide is first reacted with 4-phenyl-1,3-thiazol-2-ylsulfanylacetamide in a reaction catalyzed by sodium hydroxide. The resulting product is then purified by recrystallization and dried to obtain this compound.

Scientific Research Applications

2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide has been used in a variety of scientific research applications, including drug discovery and development, biochemical and physiological studies, and more. This compound has also been used to study the effects of various drugs on the human body, as well as to study the effects of various environmental factors on the human body. This compound has also been used in the laboratory to study the effects of various compounds on the body, as well as to study the effects of various environmental factors on the body.

properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c19-14(22)11-24-18-21-16(13-8-2-1-3-9-13)17(25-18)20-15(23)10-12-6-4-5-7-12/h1-3,8-9,12H,4-7,10-11H2,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBXUMDLPBZREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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